REACTION_CXSMILES
|
[Na].Cl[C:3]1[CH:8]=[CH:7][C:6]([S:9]([OH:12])(=[O:11])=[O:10])=[CH:5][C:4]=1[N+:13]([O-])=O.[OH-].[Na+].[S:18]([O-:21])([O-:20])=[O:19].[Na+].[Na+].[Cl-].[Na+].C(=O)([O-])[O-].[Na+].[Na+].S(=O)(=O)(O)O>O.[Fe].C(O)(=O)C>[NH2:13][C:4]1[CH:5]=[C:6]([S:9]([OH:12])(=[O:11])=[O:10])[CH:7]=[CH:8][C:3]=1[S:18]([OH:21])(=[O:20])=[O:19] |f:2.3,4.5.6,7.8,9.10.11,^1:0|
|
Name
|
|
Quantity
|
484 g
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Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)S(=O)(=O)O)[N+](=O)[O-]
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Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
147 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2.47 mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
414 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
24 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
FILTRATION
|
Details
|
the precipitate deposited was filtered off
|
Type
|
DISSOLUTION
|
Details
|
The isolated solid was dissolved in 2,300 ml of water
|
Type
|
ADDITION
|
Details
|
20 minutes after completion of the addition
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
the iron oxide deposited was filtered off with suction
|
Type
|
WASH
|
Details
|
The iron oxide was then washed with 300 ml of warm water
|
Type
|
TEMPERATURE
|
Details
|
The combined filtrates were warmed to 80° C.
|
Type
|
CUSTOM
|
Details
|
gave a pH of 0.5
|
Type
|
STIRRING
|
Details
|
The mixture was subsequently stirred at 80° C. for a further 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
1,600 ml of water were removed by distillation at 102° to 108° C. up to the start of crystallization
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 20° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
the deposited precipitate was filtered off
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)S(=O)(=O)O)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 235 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |